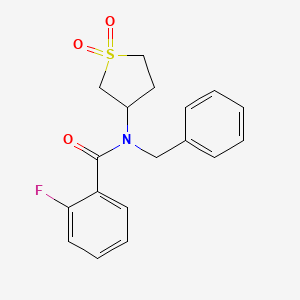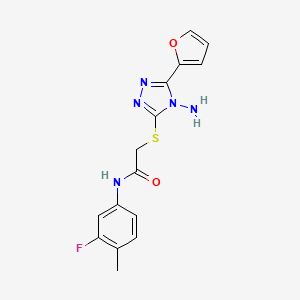
(5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、硫黄原子と窒素原子の両方が含まれる五員環であるチアゾリジンオン環の存在によって特徴付けられます。
準備方法
合成経路と反応条件
(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを含みます。一般的な方法の1つは、塩基の存在下で2-ブロモベンズアルデヒドと2,4-ジメトキシベンズアルデヒドを縮合させて、対応するベンジリデン中間体を生成させることです。この中間体は、酸性条件下でチオセミカルバジドと反応させてチアゾリジンオン環を形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、より大規模になります。このプロセスは、収率と純度を最適化するために、自動反応器と厳格な品質管理対策の使用を含め、一貫性と安全性を確保します。
化学反応解析
反応の種類
(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化することができます。
還元: 還元反応は、チオキソ基をチオールまたは他の還元された形態に変換することができます。
置換: ブロモフェニル基は、臭素原子が他の求核剤に置き換えられる求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤がよく使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、置換反応で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、置換反応によって求核剤に応じてさまざまな誘導体が生成される可能性があります。
科学研究への応用
化学
化学において、(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究では、この化合物は、酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力により、薬物開発と生化学研究の候補となります。
医学
医学では、(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンは、その潜在的な治療特性について調査されています。初期の研究では、抗炎症剤および抗がん剤としての有望な結果が示されています。
産業
産業セクターでは、この化合物は、安定性や反応性の向上など、特定の特性を持つ新素材の開発に使用できます。
化学反応の分析
Types of Reactions
(5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
Chemistry
In chemistry, (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物のチアゾリジンオン環とブロモフェニル基により、これらの標的の特定の部位に結合し、その活性を調節することができます。この相互作用は、酵素活性の阻害やシグナル伝達経路の活性化につながり、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
- (5Z)-3-(2-クロロフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン
- (5Z)-3-(2-フルオロフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン
- (5Z)-3-(2-メチルフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
(5Z)-3-(2-ブロモフェニル)-5-(2,4-ジメトキシベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オンを類似の化合物とは異なるものにするのは、ブロモフェニル基の存在です。この基は、化合物の反応性を高め、分子標的との独自の相互作用を可能にし、さまざまな分野における研究開発にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- (5Z)-3-(2-chlorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(2-fluorophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(2-methylphenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is the presence of the bromophenyl group. This group enhances the compound’s reactivity and allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C18H14BrNO3S2 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
(5Z)-3-(2-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrNO3S2/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20(18(24)25-16)14-6-4-3-5-13(14)19/h3-10H,1-2H3/b16-9- |
InChIキー |
PNNNPIVTVSDNNA-SXGWCWSVSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135537.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-[2-(prop-2-en-1-yl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12135591.png)
![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)
